![molecular formula C15H12N2O3S B2745846 (E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid CAS No. 1025316-11-3](/img/structure/B2745846.png)
(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid
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Description
(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as Pyridine-2-thiol-1-oxide-4-carboxy-4-(4-aminophenylamino)-2-butenoic acid or PTIO.
Scientific Research Applications
Anti-Fibrosis Activity
The compound has shown promise in combating fibrosis, a pathological process characterized by excessive deposition of collagen and other extracellular matrix components. Researchers have evaluated its anti-fibrotic properties using immortalized rat hepatic stellate cells (HSC-T6). Notably, several derivatives exhibited better anti-fibrotic activities than existing drugs like Pirfenidone and Bipy55′DC. Specifically, compounds “ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate” (12m) and “ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate” (12q) demonstrated excellent inhibitory effects on collagen expression and hydroxyproline content in vitro .
Medicinal Chemistry and Drug Discovery
The pyrimidine moiety, present in this compound, is considered a privileged structure in medicinal chemistry. Pyrimidine derivatives exhibit diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects . Researchers continue to explore its potential as a scaffold for novel drug development.
Coordination Polymers and Luminescence
Interestingly, related compounds containing pyridine and phenyl moieties have been employed in coordination polymers. For instance, a two-dimensional coordination polymer incorporating valence tautomerism and luminescence was constructed using a tetradentate ligand, 1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene (TPPE). The synergistic effect arising from energy transfer within this polymer was experimentally and theoretically uncovered .
properties
IUPAC Name |
(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-13(8-9-15(19)20)17-11-4-6-12(7-5-11)21-14-3-1-2-10-16-14/h1-10H,(H,17,18)(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKYAWARUKETGX-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid |
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